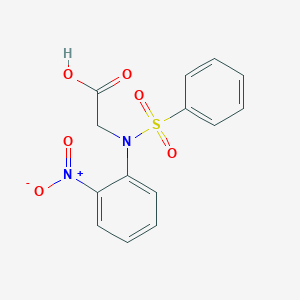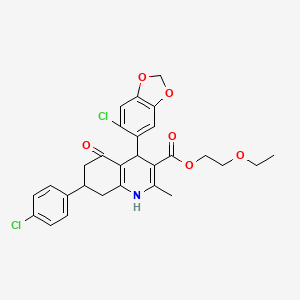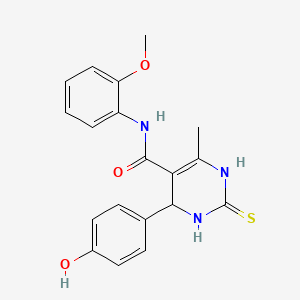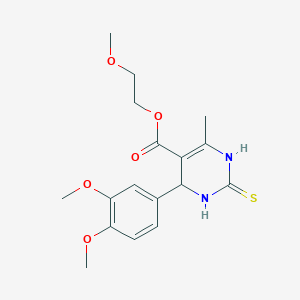![molecular formula C13H8N6O4 B5041569 3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one](/img/structure/B5041569.png)
3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[117003,1104,9015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one is a complex organic compound with a unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization reactions: To form the pentacyclic structure.
Hydroxylation reactions: To introduce hydroxyl groups at specific positions.
Oxidation and reduction reactions: To achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: To increase the reaction rate and selectivity.
Solvents: To dissolve reactants and control the reaction environment.
Temperature and pressure control: To ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one may undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity. They may serve as model compounds for understanding complex reaction mechanisms.
Biology
In biology, these compounds may be investigated for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, complex organic compounds are often explored for their potential therapeutic applications, such as anticancer or antimicrobial activity.
Industry
In industry, these compounds may be used as intermediates in the synthesis of other complex molecules or as additives in various products.
作用機序
The mechanism of action of 3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes: Inhibiting or activating their activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Such as cell division or apoptosis.
類似化合物との比較
Similar Compounds
3,14-Dihydroxy-11,13-dihydrocostunolide: A sesquiterpene lactone with a similar structural motif.
3-Hydroxy-7,14-dimethoxy-17-methyl-12,16,21-trioxapentacyclo[15.3.1.0~2,15~.0~4,13~.0~6,11~]henicosa-2(15),3,6,8,10,13-hexaen-5-one: Another complex pentacyclic compound.
Uniqueness
The uniqueness of 3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[117003,1104,9015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one lies in its specific arrangement of functional groups and the resulting chemical properties
特性
IUPAC Name |
3,11-dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O4/c20-7-5-3-1-2-4-6(5)12(21)13(7,22)17-9-8(16-12)14-10-11(15-9)19-23-18-10/h1-4,21-22H,(H,14,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITDNUSDJYHSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2(NC4=NC5=NON=C5N=C4N3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5041513.png)

![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B5041530.png)
![methyl 4-[7-(benzyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]benzoate](/img/structure/B5041541.png)

![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5041551.png)
![cyclohexyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5041554.png)

![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5041568.png)
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5041574.png)
![N-[2-(2-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5041576.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5041582.png)
